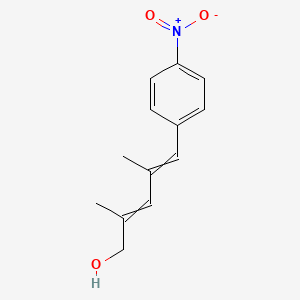
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a penta-2,4-dien-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol typically involves the reaction of 4-nitrobenzaldehyde with 2,4-dimethyl-1,3-pentadiene under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: The major products include 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-one.
Reduction: The major product is 2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dien-1-ol.
Substitution: Products vary depending on the substituent introduced during the reaction.
Applications De Recherche Scientifique
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, which may play a role in its biological activity. Additionally, the conjugated diene system can participate in cycloaddition reactions, which are important in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dien-1-ol: Similar structure but with an amino group instead of a nitro group.
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal: Similar structure but with an aldehyde group instead of a hydroxyl group.
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol is unique due to the presence of both a nitrophenyl group and a conjugated diene system
Propriétés
Numéro CAS |
59488-85-6 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2,4-dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol |
InChI |
InChI=1S/C13H15NO3/c1-10(7-11(2)9-15)8-12-3-5-13(6-4-12)14(16)17/h3-8,15H,9H2,1-2H3 |
Clé InChI |
AOGLUBSJURYOES-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


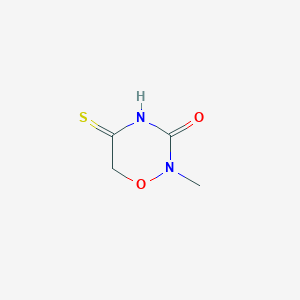
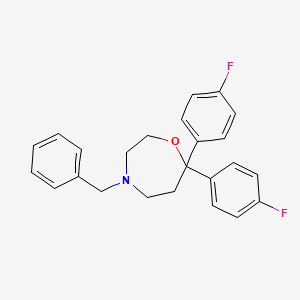
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
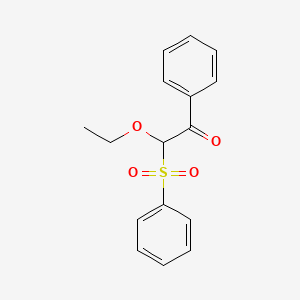
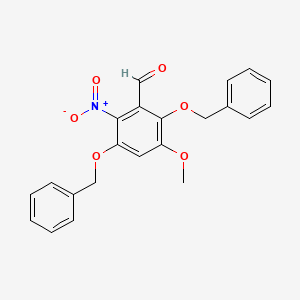
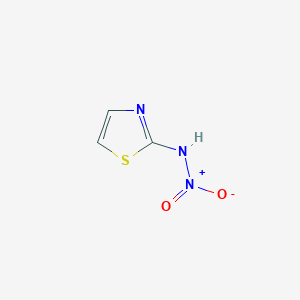
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
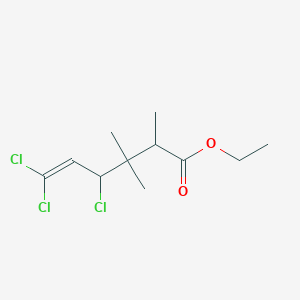


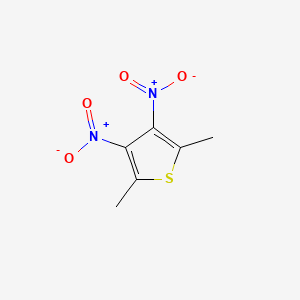
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


